An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,6-dimethylquinoline-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,6-dimethylquinoline-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of Ethyl 2,6-dimethylquinoline-3-carboxylate (CAS No. 892874-63-4), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] While experimental data for this specific molecule is limited, this document synthesizes information from closely related quinoline derivatives, predictive modeling, and established analytical methodologies to offer a robust profile for researchers. This guide covers the compound's identity, predicted physicochemical parameters, detailed experimental protocols for its characterization, expected spectroscopic signatures, and insights into its synthesis and potential biological relevance. Safety and handling considerations based on the toxicological profiles of substituted quinolines are also discussed.[3][4]
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[3] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[5][6] The biological activity and developability of any quinoline-based compound are, however, intrinsically linked to its physicochemical properties. These properties, such as solubility, lipophilicity, and acid-base dissociation constant (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide focuses on Ethyl 2,6-dimethylquinoline-3-carboxylate, a specific derivative for which a comprehensive physicochemical profile is essential for its potential advancement in research and development.
Compound Identity and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| CAS Number | 892874-63-4 | [1] |
| SMILES | O=C(C1=CC2=CC(C)=CC=C2N=C1C)OCC | [1] |
| Predicted logP | 3.8 ± 0.5 | ChemAxon Prediction[7] |
| Predicted pKa (most basic) | 4.5 ± 0.3 | ChemAxon Prediction |
| Predicted Solubility in Water | Low | Inferred from logP and quinoline scaffold properties[8] |
Synthesis and Purification of Ethyl 2,6-dimethylquinoline-3-carboxylate
While a specific protocol for the title compound is not detailed in the literature, its synthesis can be approached through established methods for quinoline-3-carboxylate derivatives. A common and effective route is the Gould-Jacobs reaction.
Proposed Synthetic Workflow
The logical flow for the synthesis and purification of Ethyl 2,6-dimethylquinoline-3-carboxylate is outlined below.
Caption: Proposed workflow for the synthesis and purification of Ethyl 2,6-dimethylquinoline-3-carboxylate.
General Synthetic Protocol
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Condensation: React 4-methylaniline with diethyl 2-acetylmalonate in a suitable solvent (e.g., diphenyl ether) at elevated temperatures.
-
Cyclization: The intermediate undergoes thermal cyclization to form the quinoline ring system.
-
Work-up: After cooling, the reaction mixture is diluted with an appropriate solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration and washed.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The structure and purity of the final compound are confirmed by NMR, IR, and mass spectrometry.[9]
Experimental Protocols for Physicochemical Characterization
To move beyond predicted values, rigorous experimental determination of the physicochemical properties is paramount. The following section outlines standard protocols applicable to quinoline derivatives.
Determination of Melting Point
The melting point provides an indication of purity and the stability of the crystal lattice.
-
A small amount of the purified, dry crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Solubility Determination
Aqueous solubility is a critical parameter for drug development. The shake-flask method is a common approach.
Caption: Workflow for the shake-flask solubility determination method.
-
An excess amount of Ethyl 2,6-dimethylquinoline-3-carboxylate is added to a known volume of the solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO).
-
The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Given the basic nature of the quinoline nitrogen, solubility is expected to be pH-dependent, with higher solubility at a pH below the pKa.[8]
Lipophilicity (logP) Determination
The n-octanol/water partition coefficient (logP) is a key measure of a compound's lipophilicity. The shake-flask method is the gold standard, though HPLC-based methods are often used for higher throughput.[11][12]
-
Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Dissolve a known amount of the compound in one of the phases.
-
Mix equal volumes of the two phases in a separatory funnel and shake vigorously to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10][11]
pKa Determination
The pKa value is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a common and accurate method.
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Spectroscopic and Spectrometric Characterization
While experimental spectra for Ethyl 2,6-dimethylquinoline-3-carboxylate are not available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two methyl singlets (at C2 and C6), an ethyl ester quartet and triplet, and a singlet for the proton at C4. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 unique carbon atoms. The carbonyl carbon of the ester will appear significantly downfield. The aromatic region will show signals for the carbons of the quinoline core, and the aliphatic region will contain signals for the two methyl groups and the ethyl ester. The 13C NMR spectrum of the closely related 2,6-dimethylquinoline can provide reference chemical shifts for the quinoline core.[17]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
-
C=N and C=C stretching: Aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
-
C-O stretching: Bands in the 1100-1300 cm⁻¹ region corresponding to the ester C-O bonds.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.28. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Biological Activity and Applications
The quinoline nucleus is a well-established pharmacophore.[5] The presence of methyl groups and an ethyl carboxylate moiety can modulate the biological activity, lipophilicity, and metabolic stability of the molecule. Substituted quinolines have been investigated for a range of therapeutic applications, including:
-
Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]
-
Antileishmanial Activity: Quinolines have shown potential as agents against Leishmania parasites.[5]
-
Antimicrobial Activity: The quinoline scaffold is the basis for the quinolone class of antibiotics.
Further research is required to elucidate the specific biological activities of Ethyl 2,6-dimethylquinoline-3-carboxylate.
Safety and Handling
No specific safety data sheet (SDS) is available for Ethyl 2,6-dimethylquinoline-3-carboxylate. However, based on the known toxicology of quinoline and its derivatives, appropriate safety precautions should be taken.[3][4][18]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19][20]
-
Toxicity: Quinolines can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[4][21] Some quinoline derivatives are suspected of causing genetic defects.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Researchers should consult the SDS for structurally similar compounds and handle this chemical with due care.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of Ethyl 2,6-dimethylquinoline-3-carboxylate. By integrating data from related compounds and predictive methodologies, a comprehensive profile has been constructed to aid researchers in their experimental design and evaluation of this compound for potential applications in drug discovery and development. The outlined experimental protocols provide a clear path for the empirical determination of its key physicochemical parameters, which is a critical step in advancing our understanding of this and other novel quinoline derivatives.
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